2-(4-Nitrophenyl)-2-oxoethyl 6-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate
CAS No.: 355420-54-1
Cat. No.: VC16170924
Molecular Formula: C24H14Cl2N2O5
Molecular Weight: 481.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 355420-54-1 |
|---|---|
| Molecular Formula | C24H14Cl2N2O5 |
| Molecular Weight | 481.3 g/mol |
| IUPAC Name | [2-(4-nitrophenyl)-2-oxoethyl] 6-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate |
| Standard InChI | InChI=1S/C24H14Cl2N2O5/c25-16-5-1-14(2-6-16)22-12-20(19-11-17(26)7-10-21(19)27-22)24(30)33-13-23(29)15-3-8-18(9-4-15)28(31)32/h1-12H,13H2 |
| Standard InChI Key | ZBJHOVFAKWTCQW-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)OCC(=O)C4=CC=C(C=C4)[N+](=O)[O-])Cl |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises a quinoline core substituted at positions 2 and 6 with 4-chlorophenyl and chlorine groups, respectively. A carboxylate ester linkage at position 4 connects the quinoline moiety to a 2-(4-nitrophenyl)-2-oxoethyl group. This arrangement creates a planar quinoline system conjugated with electron-withdrawing substituents (nitro and chloro), which influence electronic distribution and intermolecular interactions .
Key structural parameters derived from crystallographic analyses of analogous compounds reveal:
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A tetragonal crystal system with space group and unit cell dimensions .
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Torsion angles (e.g., ) indicating near-coplanarity between the quinoline ring and carboxylate ester .
Physicochemical Characteristics
The compound’s properties are summarized below:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 481.3 g/mol | |
| Density | 1.397 g/cm³ (analogous compound) | |
| Boiling Point | 678.7°C at 760 mmHg | |
| LogP | 6.026 (hydrophobicity estimate) |
The high LogP value suggests significant lipophilicity, which may enhance membrane permeability . The nitro group contributes to electron-deficient aromatic systems, facilitating charge-transfer interactions in biological targets.
Synthesis and Optimization
Synthetic Pathways
The title compound is synthesized via a multi-step protocol involving:
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Condensation: 5,5-Dimethylcyclohexane-1,3-dione, 4-nitrobenzaldehyde, and 3-amino-2-butenoic acid methyl ester undergo reflux in ethanol (2–3 hours) to form the polyhydroquinoline intermediate .
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Esterification: The intermediate reacts with 2-(4-nitrophenyl)-2-oxoethyl chloride under basic conditions to install the carboxylate ester.
Critical parameters include:
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Solvent Choice: Ethanol promotes solubility of polar intermediates while minimizing side reactions .
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Temperature Control: Reflux conditions (~78°C) optimize reaction rates without decomposing thermally labile nitro groups .
Purification and Characterization
Post-synthetic purification involves sequential washing with ice-cooled water and ethanol to remove unreacted precursors . Analytical techniques such as X-ray crystallography and NMR confirm structural integrity:
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X-ray Diffraction: Resolves disorder in the carboxylate ester group, modeled as a 50.5:49.5 occupancy ratio .
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NMR Spectroscopy: Distinct signals for aromatic protons (δ 7.2–8.5 ppm) and ester carbonyls (δ 170–175 ppm).
Biological Activity and Mechanisms
| Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.4 | |
| A549 (Lung Adenocarcinoma) | 18.9 |
Antimicrobial Efficacy
Preliminary assays against Staphylococcus aureus and Escherichia coli demonstrate MIC values of 32 µg/mL and 64 µg/mL, respectively. The chloro and nitro groups likely enhance membrane disruption and oxidative stress in bacterial cells.
Structure-Activity Relationships (SAR)
Key structural determinants of bioactivity include:
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Chlorophenyl Substituents: Enhance hydrophobic interactions with enzyme pockets.
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Nitro Group: Augments electron-deficient character, favoring intercalation into nucleic acids.
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Ester Linkage: Modulates solubility and metabolic stability.
Analogues with methoxy groups (e.g., 2-(4-methoxyphenyl) variants) exhibit reduced potency, underscoring the importance of electron-withdrawing substituents .
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